3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol
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Overview
Description
3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol is a complex organic compound with a molecular formula of C9H22ClN2O4P. This compound is characterized by its unique structure, which includes a phosphoryl group, an amino group, and a chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol involves several steps. One common method involves the reaction of 2-chloroethylamine with 2-ethoxyethylamine in the presence of a phosphorylating agent. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. The chloroethyl group can undergo nucleophilic substitution reactions, modifying the structure and function of target proteins .
Comparison with Similar Compounds
Similar compounds to 3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol include:
3-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]oxypropan-1-ol: This compound has a similar structure but includes a dimethylamino group instead of an ethoxyethyl group.
3-({2-[(2-chloroethyl)amino]ethyl}amino)propoxy]phosphonic acid: This compound has a similar backbone but includes a phosphonic acid group instead of a phosphoryl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H22ClN2O4P |
---|---|
Molecular Weight |
288.71 g/mol |
IUPAC Name |
3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C9H22ClN2O4P/c1-2-15-9-6-12(5-4-10)17(11,14)16-8-3-7-13/h13H,2-9H2,1H3,(H2,11,14) |
InChI Key |
KJESLEJFUDLMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN(CCCl)P(=O)(N)OCCCO |
Origin of Product |
United States |
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